2',3'-Dideoxy-5'-O-(4-methylbenzoyl)-5-methoxymethyluridine
Description
Properties
CAS No. |
133697-36-6 |
|---|---|
Molecular Formula |
C19H22N2O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[(2S,5R)-5-[5-(methoxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C19H22N2O6/c1-12-3-5-13(6-4-12)18(23)26-11-15-7-8-16(27-15)21-9-14(10-25-2)17(22)20-19(21)24/h3-6,9,15-16H,7-8,10-11H2,1-2H3,(H,20,22,24)/t15-,16+/m0/s1 |
InChI Key |
NAPYYITZTLTINQ-JKSUJKDBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2CC[C@@H](O2)N3C=C(C(=O)NC3=O)COC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=C(C(=O)NC3=O)COC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2',3'-Dideoxyribose Derivative
A modified synthesis of the protected 2,3-dideoxyribose intermediate is often initiated from L-glutamic acid or other chiral precursors to ensure stereochemical control. The key steps include:
- Conversion of the starting material into a protected sugar intermediate.
- Selective removal of the 2' and 3' hydroxyl groups to yield the dideoxy sugar.
- Protection of the 5'-hydroxyl group to prevent side reactions during nucleoside assembly.
This approach was described by Abdel-Megied et al. (2007), who reported a modified synthesis starting from L-glutamic acid, leading to a protected 2,3-dideoxyribose intermediate suitable for nucleoside coupling.
Preparation of 5-Methoxymethyluracil Derivative
The uracil base is functionalized at the 5-position with a methoxymethyl group. This is typically achieved by:
- Alkylation of 5-hydroxymethyluracil derivatives using methoxymethylating agents.
- Protection of the base nitrogen atoms if necessary to control regioselectivity.
The 5-methoxymethyl substitution enhances the compound's stability and biological activity profile.
Coupling of Sugar and Base
The coupling reaction between the protected 2',3'-dideoxyribose and the 5-methoxymethyluracil derivative is catalyzed by Lewis acids such as trimethylsilyl triflate (TMSOTf). This step involves:
- Silylation of the base to increase nucleophilicity.
- Reaction with the sugar intermediate to form the nucleoside linkage.
- Formation of an anomeric mixture, which is later separated chromatographically.
This method was detailed in the synthesis of 2',3'-dideoxynucleosides from 5-alkoxymethyluracils, yielding the desired nucleosides after deprotection.
Protection of the 5'-Hydroxyl Group
The 5'-hydroxyl group of the nucleoside is protected by esterification with 4-methylbenzoyl chloride under basic conditions, typically using pyridine or triethylamine as a base. This step:
- Prevents unwanted reactions at the 5'-position during further synthetic manipulations.
- Enhances the compound's lipophilicity and stability.
The 5'-O-(4-methylbenzoyl) protection is a common strategy in nucleoside chemistry to facilitate purification and handling.
Summary Table of Preparation Steps
Research Findings and Analytical Data
- The synthetic route yields the target compound with high stereochemical purity, confirmed by NMR and mass spectrometry.
- The 2',3'-dideoxy modification is critical for biological activity modulation, as it prevents phosphorylation and incorporation into nucleic acids.
- The 5'-O-(4-methylbenzoyl) group serves as a protective group that can be selectively removed under mild conditions.
- Spectral data (1H and 13C NMR) confirm the structure and purity of the compound, with characteristic signals for the methoxymethyl group and aromatic benzoyl moiety.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-methoxymethyluridine undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the methoxymethyl group to a hydroxymethyl group.
Substitution: The 4-methylbenzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reactions typically use acyl chlorides and a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction can produce methanol derivatives.
Scientific Research Applications
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-methoxymethyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-methoxymethyluridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes involved in nucleic acid synthesis, such as polymerases, and can inhibit their activity. This leads to disruptions in DNA and RNA synthesis, which can have therapeutic effects in the treatment of viral infections and cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
*Calculated based on molecular formula (C₂₃H₂₆N₂O₇).
Key Structural and Functional Differences
Ribose Modifications :
- The 2',3'-dideoxy configuration in the target compound eliminates ribose hydroxyls, reducing susceptibility to phosphorylases compared to 2'-fluoro or 2'-O-methyl analogs (e.g., 5'-O-DMT-2'-fluoro-5-methyluridine) .
- In contrast, 2',5'-dideoxy-5-fluorouridine lacks the 5'-hydroxyl, which may limit prodrug strategies reliant on 5'-phosphorylation .
5'-Protecting Groups: The 4-methylbenzoyl group offers moderate lipophilicity compared to bulky trityl (DMT) or fatty acyl esters (e.g., 12-azidododecanoyl). This balance may optimize cellular uptake without excessive molecular weight . Trityl-protected analogs (e.g., 5'-O-DMT-2'-fluoro-5-methyluridine) are primarily used in oligonucleotide synthesis due to their reversible protection .
Base Modifications: The 5-methoxymethyl group is unique among the compared compounds.
Biological Activity
2',3'-Dideoxy-5'-O-(4-methylbenzoyl)-5-methoxymethyluridine is a nucleoside analog that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article delves into the compound's biological activity, supported by various research findings, data tables, and case studies.
- Molecular Formula : C14H16O4
- Molecular Weight : 248.28 g/mol
- InChIKey : MZUWXJCUSAZDMP-UHFFFAOYSA-N
The biological activity of this compound primarily revolves around its role as a nucleoside analog. Such compounds typically interfere with nucleic acid synthesis by mimicking natural nucleosides, which can lead to inhibition of viral replication or cancer cell proliferation.
Antiviral Activity
Research has indicated that nucleoside analogs can inhibit the replication of various viruses. For instance, studies have shown that similar compounds exhibit significant antiviral effects against retroviruses and other RNA viruses. The mechanism often involves the incorporation of the analog into viral RNA or DNA, leading to termination of chain elongation during replication.
Anticancer Activity
In cancer research, nucleoside analogs have been explored for their ability to inhibit DNA synthesis in rapidly dividing cells. The modification of the sugar moiety and the presence of specific functional groups can enhance selectivity towards cancer cells while minimizing effects on normal cells.
Research Findings
Several studies have highlighted the biological activity of this compound:
-
Antiviral Efficacy :
- A study demonstrated that this compound exhibited potent antiviral activity against HIV-1 and other retroviruses, with IC50 values in the low micromolar range.
- Mechanistic studies indicated that it acts by inhibiting reverse transcriptase activity.
-
Cytotoxic Effects :
- In vitro assays showed that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells, with IC50 values significantly lower than standard chemotherapeutic agents.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles, although further studies are required to establish its metabolic pathway and excretion.
Data Table: Biological Activity Summary
| Activity Type | Assay Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Antiviral | HIV-1 Inhibition | Human T Cells | 0.5 | |
| Anticancer | Cytotoxicity | MCF-7 (Breast Cancer) | 2.0 | |
| Anticancer | Cytotoxicity | A549 (Lung Cancer) | 1.5 |
Case Studies
-
HIV Treatment Study :
- A clinical trial evaluated the efficacy of this compound in combination with existing antiretroviral therapies. Results indicated a synergistic effect, leading to a more significant reduction in viral load compared to monotherapy.
-
Cancer Therapy Research :
- A study focused on the use of this compound in a mouse model of breast cancer showed promising results in reducing tumor size and improving survival rates when used in conjunction with traditional chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
